molecular formula C18H21FN2O3S B2366709 N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide CAS No. 690246-07-2

N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide

Cat. No.: B2366709
CAS No.: 690246-07-2
M. Wt: 364.44
InChI Key: MHQKSKHAHKHAEO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide is a synthetic organic compound that features a fluorophenyl group and a tetramethylphenylsulfonylamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide typically involves the following steps:

    Formation of the sulfonyl chloride: The tetramethylphenyl group is sulfonated using chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Amidation reaction: The sulfonyl chloride is then reacted with 4-fluoroaniline to form the sulfonamide.

    Acetylation: The sulfonamide is acetylated using acetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the tetramethylphenyl ring.

    Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products depend on the nucleophile used, potentially forming various substituted derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide may have applications in:

    Medicinal Chemistry: As a potential inhibitor of enzymes or receptors involved in disease pathways.

    Biological Research: Studying its effects on cellular processes and signaling pathways.

    Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action would depend on its specific biological target. Generally, compounds like this may:

    Bind to active sites: Inhibit enzyme activity by binding to the active site.

    Modulate receptors: Alter receptor activity by binding to allosteric sites.

    Disrupt pathways: Interfere with signaling pathways by binding to key proteins.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
  • N-(4-bromophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide

Uniqueness

The presence of the fluorine atom in N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide may confer unique properties such as increased metabolic stability and altered electronic effects, making it distinct from its chloro- and bromo- counterparts.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O3S/c1-11-9-12(2)14(4)18(13(11)3)25(23,24)20-10-17(22)21-16-7-5-15(19)6-8-16/h5-9,20H,10H2,1-4H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQKSKHAHKHAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)F)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701321529
Record name N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

690246-07-2
Record name N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701321529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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